molecular formula C10H11ClO4 B1428871 2-Chloro-4-(2-methoxyethoxy)benzoic acid CAS No. 1341647-72-0

2-Chloro-4-(2-methoxyethoxy)benzoic acid

Cat. No. B1428871
M. Wt: 230.64 g/mol
InChI Key: GURLZSNSNPEKIL-UHFFFAOYSA-N
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Description

“2-Chloro-4-methoxybenzoic acid” is a type of organic compound known as a benzoic acid . It has a molecular formula of C8H7ClO3 and an average mass of 186.592 Da . It’s used in various chemical reactions and has several synonyms, including “2-chloro-4-methoxy-benzoic acid”, “2-chloro-4-methyloxy benzoic acid”, and "benzoic acid, 2-chloro-4-methoxy" .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reaction processes . For example, “4-Chloro-2-methylbenzoic acid” can be synthesized from “4-chlorobenzoic acid” via a multi-step reaction process .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methoxybenzoic acid” includes a benzene ring with a methoxy (OCH3) group and a chlorine atom attached at the 4th and 2nd positions, respectively . There’s also a carboxylic acid group (COOH) attached to the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-4-(2-methoxyethoxy)benzoic acid” are not available, benzoic acids are known to participate in a variety of chemical reactions. They can form complexes with various metal ions and can be used in the synthesis of other organic compounds .

Scientific Research Applications

Polyaniline Doping

A study on polyaniline doped by benzoic acid and its substituted derivatives, including 2-chlorobenzoic acid and 2-methoxybenzoic acid, showcases the application of these compounds in enhancing the conductivity of polyaniline. The doping process involves mixing the acid with polyaniline in a solvent, significantly improving the material's conductivity, which has implications for electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Pharmaceutical Intermediate Synthesis

Another study highlights the role of a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, as a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used for diabetes therapy. This demonstrates the compound's significance in pharmaceutical manufacturing, offering a scalable and cost-effective process for producing these therapeutic agents (Zhang et al., 2022).

Luminescent Material Development

Research on lanthanide coordination compounds with benzoic acid derivatives as ligands, including compounds with methoxy groups, shows the influence of electron-donating and electron-withdrawing groups on luminescent properties. This work is crucial for developing materials with tailored photophysical properties for applications in sensing, lighting, and display technologies (Sivakumar et al., 2010).

Environmental Remediation

In the context of environmental science, the degradation of organic pollutants using advanced oxidation processes highlights the relevance of benzoic acid derivatives. A study involving chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants, such as 4-chlorophenol, underlines the potential of these compounds in water treatment and pollution control (Bokare & Choi, 2010).

properties

IUPAC Name

2-chloro-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURLZSNSNPEKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methoxyethoxy)benzoic acid

CAS RN

1341647-72-0
Record name 2-Chloro-4-(2-methoxyethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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